(1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate
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Overview
Description
(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and a cyanocyclopropane carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic approaches are often emphasized in the development of industrial-scale production methods to minimize environmental impact and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Scientific Research Applications
(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable chemical reactivity and applications.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds have a similar dioxol structure and are used in anticancer research.
Lamellarins: These natural products possess a fused pyrrolocoumarin skeleton and exhibit diverse biological activities.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate is unique due to its combination of a dioxoisoindole moiety and a cyanocyclopropane carboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
2248289-32-7 |
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Molecular Formula |
C13H8N2O4 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H8N2O4/c14-7-13(5-6-13)12(18)19-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4H,5-6H2 |
InChI Key |
ZHLQEQRQKJCQDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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